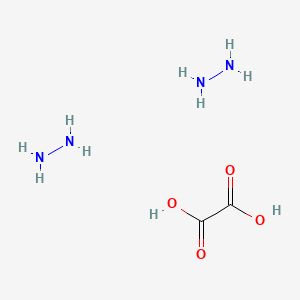Dihydrazine, oxalate
CAS No.: 7335-67-3
Cat. No.: VC18427712
Molecular Formula: C2H10N4O4
Molecular Weight: 154.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7335-67-3 |
|---|---|
| Molecular Formula | C2H10N4O4 |
| Molecular Weight | 154.13 g/mol |
| IUPAC Name | hydrazine;oxalic acid |
| Standard InChI | InChI=1S/C2H2O4.2H4N2/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*1-2H2 |
| Standard InChI Key | ZCVPXUDPVQSOPJ-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C(=O)O)O.NN.NN |
Introduction
Synthesis and Preparation
Reaction Conditions and Stoichiometry
The synthesis of dihydrazine oxalate involves reacting hydrazine hydrate and oxalic acid in a 2:1 molar ratio within a water-alcohol solvent mixture under ice-cooled conditions (0–5°C) . Elevated temperatures (>25°C) favor the formation of monohydrazinium oxalate (N₂H₅HC₂O₄), underscoring the thermal lability of the dihydrazinium form .
Table 1: Synthesis Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molar ratio (N₂H₄:H₂C₂O₄) | 2:1 | |
| Solvent | Water-ethanol (1:1 v/v) | |
| Temperature | 0–5°C | |
| Yield | 85% | |
| Melting Point | 147°C |
Analytical Characterization
Elemental analysis confirms the composition:
-
Carbon: 15.35% (calculated: 15.58%)
-
Hydrogen: 6.28% (calculated: 6.54%)
-
Nitrogen: 36.40% (calculated: 36.36%) .
Hydrazine content (41.0% experimental vs. 41.58% theoretical) is determined via volumetric titration with KIO₃ under Andrews’ conditions .
Molecular and Crystal Structure
Crystallographic Features
Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P2₁/c. The oxalate anion resides on a crystallographic inversion center, rendering it perfectly planar . Key structural parameters include:
Table 2: Bond Lengths and Angles
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–C bond | 1.550(3) | |
| C–O bonds | 1.250(2)–1.260(2) | |
| N–N bond (N₂H₅⁺) | 1.450(3) | |
| O–C–C–O dihedral angle | 0° (planar) |
Resonance in the Oxalate Anion
The equivalence of C–O bond lengths (1.25–1.26 Å) indicates resonance delocalization across the oxalate ion, which adopts a fully deprotonated C₂O₄²⁻ structure . This contrasts with monohydrazinium oxalate, where one proton remains on the oxalate group .
Spectroscopic and Thermal Properties
Infrared Spectroscopy
IR spectra show characteristic vibrations:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-stage decomposition:
Hydrogen Bonding Network and Crystal Packing
The crystal lattice is stabilized by an extensive network of N–H···O (2.85–3.10 Å) and N–H···N (3.15 Å) hydrogen bonds . Each oxalate anion interacts with six hydrazinium cations, while each cation bonds to three oxalate ions and one adjacent cation . This results in chains along the101 direction, cross-linked into a 3D framework .
Figure 1: Hydrogen Bonding Interactions
(Note: A schematic would illustrate oxalate chains linked via N₂H₅⁺ ions.)
Comparative Analysis with Related Hydrazinium Salts
Dihydrazine oxalate’s ability to form a stable diprotonated salt contrasts with malonic acid, which only yields monohydrazinium salts due to intramolecular hydrogen bonding in the hydrogenmalonate anion . Succinic acid analogs resemble oxalate, forming both mono- and dihydrazinium salts, as their larger size prevents stabilizing intramolecular interactions .
Table 3: Comparison of Hydrazinium Salts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume